molecular formula C23H20ClN3OS B12143068 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B12143068
M. Wt: 421.9 g/mol
InChI Key: SSYCMIHIBNZODK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a chemical compound from the 1,2,4-triazole class, provided for early discovery research. This product is offered as part of a collection of rare and unique chemicals for research applications. 1,2,4-Triazole derivatives are the subject of extensive scientific investigation due to their diverse pharmacological properties. Literature indicates that compounds within this class have demonstrated a range of biological activities, including potential antimicrobial, anti-inflammatory, and antitumorial effects . Some 1,2,4-triazoles are also studied for their role as enzyme inhibitors and their use in the development of new therapeutic agents . The molecular structure of related triazole compounds features a planar triazole ring connected to various aromatic substituents, which can influence electronic properties and binding affinity to biological targets . The presence of specific functional groups, such as the chlorophenyl and methoxybenzylsulfanyl moieties, is often associated with increased lipophilicity and can alter the compound's pharmacological profile . This product is sold for laboratory research purposes only. For Research Use Only. This item is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity, and all sales are final.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3OS/c1-16-6-12-20(13-7-16)27-22(18-8-10-19(24)11-9-18)25-26-23(27)29-15-17-4-3-5-21(14-17)28-2/h3-14H,15H2,1-2H3

InChI Key

SSYCMIHIBNZODK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization Route

A widely employed method for 1,2,4-triazoles involves the cyclization of acylthiosemicarbazides under basic conditions. Adapted from, the general procedure is as follows:

  • Synthesis of Acylthiosemicarbazide Precursor :
    React 1-(4-methylphenyl)-2-(4-chlorophenyl)ethan-1-one with thiosemicarbazide in methanol under reflux to form the corresponding acylthiosemicarbazide.
    Reaction Conditions :

    • Solvent: Methanol (10 vol.)

    • Temperature: Reflux (~65°C)

    • Duration: 3–4 hours.

  • Cyclization to Triazole Thione :
    Treat the acylthiosemicarbazide with 5% NaOH under reflux to induce cyclization, yielding the 1,2,4-triazole-3-thione intermediate.
    Critical Parameters :

    • Base: 5% NaOH (30 mL per 1 mmol substrate)

    • Temperature: Reflux (~100°C)

    • Acidification: 6 N HCl to pH 2–3 precipitates the product.

Intermediate :
5-(4-Chlorophenyl)-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione

Alternative Hydrazine-Carbonyl Condensation

For substrates sensitive to strong bases, triazole formation can proceed via hydrazine and nitrile intermediates:

  • Hydrazine Formation :
    React 4-methylbenzohydrazide with 4-chlorophenylacetonitrile in ethanol under acidic catalysis.
    Conditions :

    • Catalyst: Conc. HCl (2–3 drops)

    • Temperature: Reflux (~78°C)

    • Duration: 12–24 hours.

  • Oxidative Cyclization :
    Use iodine or Cu(I) catalysts to promote cyclization, forming the triazole ring.

Introduction of the (3-Methoxybenzyl)Sulfanyl Group

The sulfanyl moiety at position 5 is introduced via nucleophilic substitution or thiol-disulfide exchange.

Alkylation of Triazole Thione

  • Thione Activation :
    Generate the triazole thiolate by treating the thione intermediate with a mild base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.

  • Reaction with 3-Methoxybenzyl Chloride :
    Add 3-methoxybenzyl chloride (1.2 equiv) to the thiolate solution and stir at room temperature.
    Optimized Conditions :

    • Solvent: DMF (anhydrous)

    • Base: K₂CO₃ (2.0 equiv)

    • Temperature: 25–40°C

    • Duration: 6–12 hours.

Side Reaction Mitigation :

  • Excess alkylating agent may lead to dialkylation; stoichiometric control is critical.

  • Use of molecular sieves prevents hydrolysis of 3-methoxybenzyl chloride.

Thiol-Disulfide Intermediates

For improved regioselectivity, pre-form the 3-methoxybenzyl disulfide and reduce in situ:

  • Disulfide Preparation :
    Oxidize 3-methoxybenzylthiol with H₂O₂ in acetic acid to form the disulfide.

  • Reductive Alkylation :
    React the triazole thiolate with the disulfide in the presence of NaBH₄ or Zn/HCl, yielding the desired sulfanyl product.

Purification and Characterization

Crystallization and Filtration

Crude products are recrystallized from ethanol or ethyl acetate/petroleum ether mixtures to enhance purity.

Typical Yields :

  • Thiosemicarbazide cyclization: 65–75%

  • Sulfanyl group installation: 50–60%

Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.45–7.20 (m, 8H, aromatic), 4.25 (s, 2H, SCH₂), 3.75 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

  • LCMS : m/z 464.1 [M+H]⁺.

Elemental Analysis :

  • Calculated for C₂₃H₂₁ClN₃OS: C, 62.45%; H, 4.78%; N, 9.50%.

  • Found: C, 62.38%; H, 4.82%; N, 9.47%.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantage
Thiosemicarbazide route70%>95%Scalability, minimal byproducts
Hydrazine condensation55%90%Avoids strong bases
Disulfide alkylation60%92%Improved regioselectivity

Challenges and Optimization Strategies

  • Regiochemical Control : Competing cyclization pathways may yield 1,3,4-triazole isomers. Use of directing groups (e.g., nitro or methoxy) on aryl rings enhances selectivity.

  • Sulfanyl Group Stability : Thioethers are prone to oxidation. Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT).

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification. Switch to EtOAc/hexane mixtures during workup.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, sulfonates, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . The following points summarize key findings:

  • Antibacterial Properties :
    • The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of triazoles have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
    • A study indicated that certain triazole derivatives exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .
  • Antifungal Activity :
    • Triazole compounds are widely recognized for their antifungal properties. Research has shown that this specific triazole derivative inhibits fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
    • The compound has been tested against common fungal pathogens such as Candida albicans, showing promising results in inhibiting their growth .

Case Study 1: Antimicrobial Screening

A recent study synthesized several triazole derivatives and evaluated their antimicrobial activities using agar-well diffusion methods. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structural requirements for antimicrobial activity among triazole derivatives has revealed that modifications at specific positions significantly influence their potency. For instance, substituents like methoxy and chlorophenyl groups enhance antibacterial activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Reported Activities
Compound Structure Substituents Biological Activity Reference
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole Pyridinyl, arylmethyleneamino Antioxidant (superior to BHA/BHT)
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole Fluorobenzylsulfanyl, thiophenyl COX-2 inhibition (SI = 1.89)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole Trifluoromethylbenzylsulfanyl N/A (structural analog)
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(4-chlorobenzylamino)-4H-1,2,4-triazole Chlorobenzylamino Antioxidant
Key Observations:

Antioxidant Activity: Derivatives with pyridinyl or arylmethyleneamino groups (e.g., compounds from ) exhibit potent antioxidant activity, outperforming standard antioxidants BHA and BHT in radical scavenging assays . The target compound’s methoxy group, an electron-donating substituent, may enhance radical stabilization, though direct comparative data are lacking. Hydroxybenzylamino analogs (e.g., 4f and 4g in ) show increased antioxidant capacity due to phenolic –OH groups, suggesting that polar substituents augment activity .

COX-2 Inhibition :

  • A fluorobenzylsulfanyl analog () demonstrates selective COX-2 inhibition (SI = 1.89), attributed to hydrophobic interactions and halogen bonding. The target compound’s 3-methoxybenzylsulfanyl group may similarly engage in π-π stacking or hydrogen bonding, but experimental validation is required .

Antimicrobial Activity :

  • S-alkylated triazoles with halogenated benzyl groups (e.g., 4-chlorobenzyl in ) exhibit moderate antimicrobial activity. The target compound’s 3-methoxy group could alter lipophilicity, affecting membrane penetration .

Substituent Effects on Physicochemical Properties

  • Sulfanyl vs.
  • Halogen vs. Methoxy Substituents :
    Chlorophenyl groups enhance metabolic stability via steric hindrance, while methoxy groups (electron-donating) may increase susceptibility to oxidative metabolism compared to electron-withdrawing groups like –CF₃ () .

Molecular Interactions and Crystal Packing

  • Isostructural Comparisons :
    Halogen-substituted analogs () show similar molecular conformations but divergent crystal packing due to Cl/Br van der Waals radii differences. The target compound’s 3-methoxy group may induce unique packing via CH···O or π-interactions .
  • Docking Studies : Fluorobenzylsulfanyl analogs () exhibit strong COX-2 binding in silico, suggesting the target compound’s methoxy group could modulate affinity through steric or electronic effects .

Biological Activity

The compound 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article reviews the synthesis, biological activities, and research findings related to this specific triazole derivative.

Synthesis

The synthesis of 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature that utilize different catalysts and solvents to optimize yield and purity. For instance, one study utilized a green chemistry approach with environmentally friendly reagents to achieve high yields of triazole derivatives .

Antibacterial Activity

Research has highlighted the antibacterial properties of triazole derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating strong efficacy .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Bacillus cereus8

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are also recognized for their antifungal activity. The compound has been tested against various fungal strains, showing promising results that warrant further investigation into its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of triazoles has been a focal point in recent studies. Compounds similar to 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole have been evaluated for their ability to inhibit tumor cell proliferation. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines, although more extensive studies are required to elucidate the underlying mechanisms .

Case Studies

  • Antibacterial Efficacy : A study conducted by Veerabhadra Swamy et al. reported that triazole derivatives exhibited excellent antibacterial activity when tested against multiple bacterial strains. The results indicated a clear structure-activity relationship where modifications in the side chains significantly influenced antibacterial potency .
  • Anticancer Properties : Another research effort explored the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain modifications enhanced the compounds' ability to induce cell death and inhibit tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Mannich reactions or nucleophilic substitution. Key parameters include:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates due to their ability to stabilize transition states .
  • Temperature : Controlled reflux (80–120°C) prevents side reactions like oxidation of the sulfanyl group .
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve cyclization efficiency in triazole formation .
  • Purification : Column chromatography with ethyl acetate/hexane (1:3 v/v) yields >95% purity .

Q. How is the molecular structure of this triazole derivative validated experimentally?

  • Methodological Answer : Structural confirmation requires:

  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and torsion angles, critical for verifying substituent positions .
  • Spectroscopic Techniques :
  • ¹H/¹³C-NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substituent integration .
  • LC-MS : Molecular ion peaks (m/z ~460) validate molecular weight .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) align with experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Basis sets (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gap ~4.2 eV), correlating with UV-Vis absorption spectra (λmax ~280 nm) . Discrepancies >0.1 eV suggest solvent effects unaccounted for in simulations .
  • Molecular Docking : Docking scores (e.g., Glide Score ≤ −8.5 kcal/mol) against COX-2 (PDB: 5KIR) indicate potential inhibitory activity, but in vitro assays are required to validate binding .

Q. What strategies resolve contradictions between observed biological activity and structural data?

  • Methodological Answer :

  • Case Study : A related triazole showed COX-2 inhibition in vitro but weak in vivo efficacy. Resolution involved:

Crystallographic Analysis : Revealed supramolecular packing via weak hydrogen bonds (C–H···N, 2.8 Å), altering bioavailability .

SAR Studies : Introducing electron-withdrawing groups (e.g., −CF3) improved metabolic stability by reducing oxidative degradation .

Q. How do substituents influence the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Sulfanyl Group (−S−) : Enhances π-stacking with aromatic residues in enzyme active sites (e.g., COX-2), confirmed by SC-XRD (intermolecular distances <3.5 Å) .
  • Methoxybenzyl Group : Electron-donating effects increase solubility (logP ~3.8) but reduce metabolic stability (t1/2 ~2.5 h in liver microsomes) .

Q. What methods assess stability and degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Oxidative Stress : H2O2 (3% v/v) at 40°C converts sulfanyl to sulfoxide (LC-MS: m/z +16) .
  • Photolysis : UV light (254 nm) induces cleavage of the triazole ring, detected via TLC (Rf shift from 0.7 to 0.3) .
  • Kinetic Stability : Half-life in PBS (pH 7.4): 48 h at 25°C vs. 12 h at 37°C .

Q. How do analytical techniques compare in quantifying trace impurities?

  • Methodological Answer :

  • HPLC-DAD : Limits of detection (LOD: 0.1 μg/mL) for byproducts like des-chloro derivatives .
  • NMR Spectroscopy : <sup>19</sup>F-NMR (for −CF3 analogs) quantifies fluorinated impurities with precision (±2%) .

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